molecular formula C17H23FN2O2 B4852208 N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4852208
M. Wt: 306.37 g/mol
InChI Key: QLQLDXZGICHDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as Boc-3-fluoro-4-piperidone, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidinecarboxamides and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone is not well understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression and have been implicated in the development of cancer. N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone may also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone has been shown to induce the expression of several genes involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone, which may lead to the identification of new targets for cancer therapy. Furthermore, the potential use of N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone as an antiviral agent for the treatment of hepatitis B virus and HIV-1 warrants further investigation.

Scientific Research Applications

N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(tert-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-4-piperidone has been reported to possess antiviral activity against hepatitis B virus and HIV-1.

properties

IUPAC Name

N-tert-butyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-17(2,3)19-15(21)12-7-9-20(10-8-12)16(22)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQLDXZGICHDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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